Hydrogen-Bond Donor Count (HBD) – Zero vs. One for the Nearest Primary Carbamate Analog
The target compound, tert-butyl methyl(1-(pyridin-2-ylmethyl)piperidin-4-yl)carbamate, has zero hydrogen-bond donors (HBD = 0) . The closest commercially catalogued analog that retains the pyridin-2-ylmethylpiperidine scaffold, tert-butyl ((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)carbamate (CAS 1286264-59-2), possesses a primary carbamate NH and therefore exhibits HBD = 1 . This difference arises from the N-methyl substitution on the carbamate nitrogen in the target compound, which replaces the ionizable NH with a tertiary N-methyl group.
| Evidence Dimension | Hydrogen-bond donor (HBD) count |
|---|---|
| Target Compound Data | HBD = 0 |
| Comparator Or Baseline | tert-Butyl ((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)carbamate (CAS 1286264-59-2): HBD = 1 |
| Quantified Difference | ΔHBD = 1 (target is exactly one donor fewer) |
| Conditions | Computed molecular property data sourced from supplier catalog entries (ChemicalBook for target; Leyan.com for comparator) |
Why This Matters
A reduction of HBD from 1 to 0 is associated with improved passive transcellular permeability and reduced P-glycoprotein efflux liability, a critical consideration when selecting building blocks for CNS-penetrant or intracellular-targeting probe molecules.
